![molecular formula C19H15N3O2S B2553652 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351645-62-9](/img/structure/B2553652.png)

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

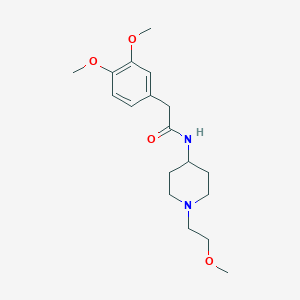

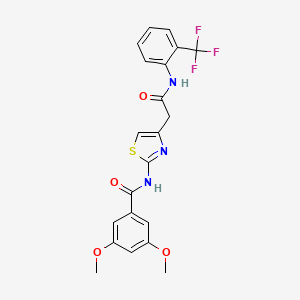

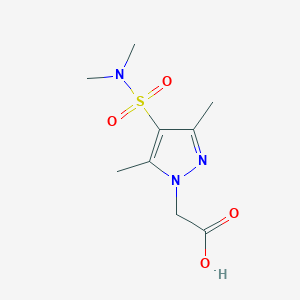

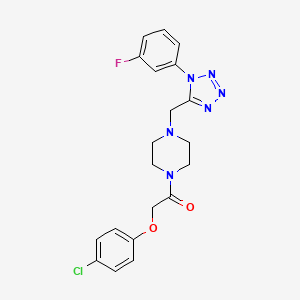

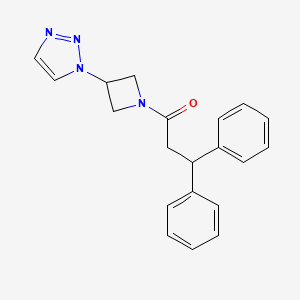

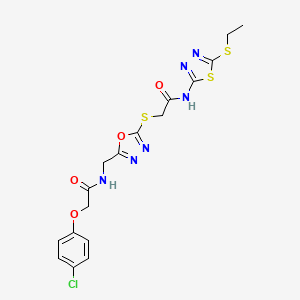

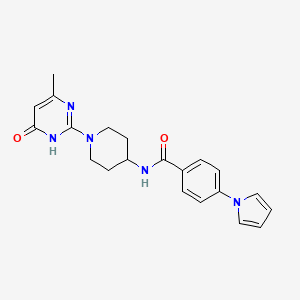

The compound N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a thiadiazole ring, a heterocycle containing sulfur and nitrogen atoms. The presence of these functional groups suggests potential for interactions with biological systems, possibly as an inhibitor or modulator of certain enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization. For instance, the synthesis of similar naphthalene-containing compounds has been reported through various methods, such as the reaction of naphthol with other reagents to form thiadiazole derivatives , or the use of copper(I)-catalyzed alkyne–azide cycloaddition reactions for triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate revealed non-planar arrangements between the thiadiazole and naphthalene rings . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For instance, the cyclization of thioamide with chloroacetoacetate to form thiazole derivatives or the dehydrosulfurization to form triazolothiadiazoles are examples of chemical transformations that could be relevant to the compound . These reactions are important for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The pharmacokinetic properties, including ADME (absorption, distribution, metabolism, and excretion) profiles, are often predicted using computational tools . These properties are essential for determining the compound's suitability as a drug candidate.

Biological Evaluation

Compounds with naphthalene and thiadiazole structures have been evaluated for various biological activities, such as anticonvulsant , antibacterial , and anti-inflammatory effects . The biological evaluation involves in vitro and in vivo assays to determine the compound's efficacy and safety profile. The compound may also be subjected to similar evaluations to ascertain its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research focuses on the synthesis and reactivity of related compounds, exploring their potential in organic synthesis and material science. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5, showcasing the versatility of these compounds in chemical transformations (Aleksandrov & El’chaninov, 2017).

Electropolymerization and Electrochemical Properties

Studies on the electropolymerization and electrochemical properties of related compounds have been conducted to understand their potential in electronic and photonic devices. Rybakiewicz et al. (2020) synthesized low band gap donor-acceptor-donor compounds containing carbazole and naphthalene diimide units. These compounds showed promise in applications requiring ambipolar characteristics, low ionization potentials, and high electron affinities (Rybakiewicz et al., 2020).

Protective Activities Against DNA Damage

Abdel-Wahab, El-Ahl, and Badria (2009) investigated new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron, demonstrating the potential therapeutic applications of these compounds in protecting against DNA damage (Abdel-Wahab, El-Ahl, & Badria, 2009).

Anticancer Evaluation

Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and evaluated their anticancer activities, highlighting the pharmaceutical applications of these compounds in cancer treatment (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities

Patel and Patel (2017) synthesized a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and evaluated their in vitro antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(15-7-3-5-12-4-1-2-6-14(12)15)11-20-19(24)13-8-9-16-17(10-13)22-25-21-16/h1-10,18,23H,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXGKXTXCQSRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)